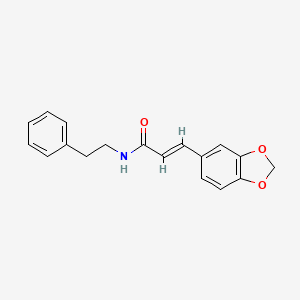

![molecular formula C17H21N7O2 B5521136 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole-based compounds often involves the cyclization of acrylamides with hydrazine hydrate, as described in the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine, which bears structural similarities to the compound (Panchal & Patel, 2011). This methodology could be adapted for the synthesis of the specified compound, with appropriate modifications to the starting materials to incorporate the specific benzyl and methyl substituents.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by their planarity and the ability to form hydrogen bonds, contributing to their stability and reactivity. For example, a study on the crystal structure of a similar triazole compound revealed the significance of intramolecular hydrogen bonding and the planar nature of the triazole ring, which could be extrapolated to understand the structural aspects of the compound in focus (Ahmed et al., 2013).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, primarily due to their three nitrogen atoms, which make them versatile ligands in coordination chemistry. The reactivity can be influenced by substituents on the triazole ring, as seen in compounds where triazole acts as a scaffold for further chemical modifications (Ostapiuk et al., 2015).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility and melting points, are influenced by their molecular structure. For instance, the presence of substituents like benzyl and methyl groups can affect the compound's polarity and, consequently, its solubility in various solvents. The crystal structure analysis provides insights into the compound's solid-state properties, including molecular packing and intermolecular interactions (Karczmarzyk et al., 2012).

Chemical Properties Analysis

The chemical properties of such compounds are largely defined by the triazole core, which imparts the ability to engage in electron-rich interactions due to the nitrogen atoms. The electronic configuration and potential sites for nucleophilic attack can be elucidated through computational studies, which complement experimental findings to provide a comprehensive understanding of the compound's reactivity profile (Bulut et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound under discussion is closely related to triazole derivatives, which are known for their versatility in chemical synthesis. For example, a study on the click one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles showcases the synthesis of similar compounds through a three-component strategy. These compounds were characterized using various spectroscopic methods and their structures confirmed by X-ray diffraction analyses. Such methodologies could be applicable to the synthesis and structural elucidation of 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide, providing insights into its molecular geometry, stability, and reactivity (Ahmed et al., 2016).

Potential Biological Activities

Triazole derivatives are also explored for their biological activities. For instance, synthesis and characterization studies of novel imines and thiazolidinones derived from similar molecular frameworks have been conducted to evaluate their antimicrobial properties. These studies involve the synthesis of compounds followed by their evaluation against various bacterial and fungal strains, suggesting a potential research pathway for assessing the biological activities of 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide (Fuloria et al., 2009).

Chemical Reactivity and Applications

The chemical reactivity of such compounds is of significant interest, especially in the formation of complex heterocyclic structures. Studies on the coupling reactions of 1,2,4-triazole derivatives with active methylene compounds to form triazolotriazines illustrate the potential of triazole compounds in synthesizing novel heterocyclic structures with possible pharmaceutical applications. This reactivity could be explored in the context of 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide to discover new chemical entities (Tennant & Vevers, 1976).

Propiedades

IUPAC Name |

2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(4-methyltriazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2/c1-13-10-22(21-19-13)9-8-18-16(25)12-24-17(26)23(14(2)20-24)11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQZNFIBHFCZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)CCNC(=O)CN2C(=O)N(C(=N2)C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)

![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)

![8-(isoquinolin-5-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5521077.png)

![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)

![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)

![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)

![N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B5521162.png)